Dimethyl phosphorothioate

Description

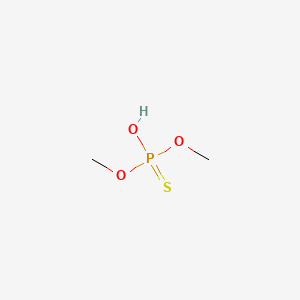

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJJVKAEQGGYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23754-87-2 (hydrochloride salt), 28523-79-7 (potassium salt), 40633-14-5 (ammonium salt) | |

| Record name | O,O-Dimethyl phosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10858736 | |

| Record name | O,O-Dimethylthiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-38-5, 59401-04-6 | |

| Record name | Dimethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Dimethyl phosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059401046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Dimethylthiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-DIMETHYL THIOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM8HRE9WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical and physical properties of O,O-dimethyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O-dimethyl phosphorothioate (B77711) is an organophosphorus compound with significant relevance in various scientific fields. It is recognized as a metabolite of several major organophosphate pesticides and is an intermediate in the synthesis of other agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and biological activity, with a focus on its role as an acetylcholinesterase inhibitor.

Chemical and Physical Properties

O,O-dimethyl phosphorothioate, with the CAS number 1112-38-5, is a colorless to pale yellow liquid with a faint odor.[1][2] It is soluble in many organic solvents but has limited solubility in water.[2]

Table 1: Physical and Chemical Properties of O,O-dimethyl phosphorothioate

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇O₃PS | [3] |

| Molecular Weight | 142.11 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Vapor Pressure | 0.421 mmHg at 25 °C | [4] |

| Refractive Index | 1.439 | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

Spectroscopic Data

The structural characterization of O,O-dimethyl phosphorothioate is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for O,O-dimethyl phosphorothioate

| Spectrum Type | Key Peaks/Signals and Assignments | Reference(s) |

| ¹H NMR | Data not available in sufficient detail in the search results. | |

| ¹³C NMR | Spectral data available on PubChem. | [6] |

| ³¹P NMR | Spectral data available on PubChem. | [6] |

| Infrared (IR) | P-S stretching mode has a frequency of about 630 cm⁻¹; Angle bending mode involving the sulfur atom has a frequency of about 440 cm⁻¹. | [4][7] |

Synthesis of O,O-dimethyl phosphorothioate

Several synthetic routes for O,O-dimethyl phosphorothioate and related compounds have been described. One common method involves the reaction of phosphorus trichloride (B1173362) with methanol (B129727), followed by the addition of sulfur.

General Experimental Protocol for Synthesis

A detailed experimental protocol for the direct synthesis of O,O-dimethyl phosphorothioate was not explicitly found in the search results. However, a general procedure can be inferred from the synthesis of a related compound, O,O-dimethyl phosphoramidothioate.[8]

Workflow for a potential synthesis route:

Caption: Potential synthesis workflow for O,O-dimethyl phosphorothioate.

Detailed Methodology (based on related synthesis): [8][9][10]

-

Formation of Trimethyl Phosphite: Phosphorus trichloride is reacted with anhydrous methanol in the presence of a solvent (e.g., benzene) and an acid scavenger (e.g., triethylamine).

-

Formation of O,O-dimethyl phosphorus monochloride: The resulting trimethyl phosphite is then reacted with phosphorus trichloride at a controlled temperature (20-100 °C).

-

Sulfurization: Sulfur is added to the O,O-dimethyl phosphorus monochloride to yield O,O-dimethylphosphoryl thiochloride.

-

Final Product Formation: The O,O-dimethylphosphoryl thiochloride is then likely hydrolyzed to yield O,O-dimethyl phosphorothioate. Note: For the synthesis of the related phosphoramidothioate, ammonia is used in this final step.

Biological Activity and Signaling Pathways

O,O-dimethyl phosphorothioate is primarily known for its role as a metabolite of organophosphate pesticides and its inhibitory action on acetylcholinesterase (AChE).[2]

Acetylcholinesterase Inhibition

Organophosphate compounds, including O,O-dimethyl phosphorothioate, act as inhibitors of acetylcholinesterase. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[11][12][13]

Caption: Inhibition of Acetylcholinesterase by O,O-dimethyl phosphorothioate.

Metabolism

O,O-dimethyl phosphorothioate is a known metabolite of several organophosphate pesticides, such as dimethoate. The metabolic pathways of organophosphates generally involve bioactivation through oxidative desulfuration by cytochrome P450 enzymes, which converts the phosphorothionate to the more potent oxon form. Detoxification can occur through dearylation to form dialkyl thiophosphates or further hydrolysis to dialkyl phosphates.[14][15]

Caption: General metabolic fate of O,O-dimethyl phosphorothioate.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

The inhibitory activity of O,O-dimethyl phosphorothioate on acetylcholinesterase can be determined using a colorimetric method, often referred to as the Ellman's assay.[10][15][16]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

O,O-dimethyl phosphorothioate (test inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare various concentrations of O,O-dimethyl phosphorothioate in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (typically <1%).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution to the wells.

-

Initiate the reaction by adding the AChE solution.

-

Add the acetylthiocholine substrate to start the enzymatic reaction.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

Caption: Workflow for an Acetylcholinesterase Inhibition Assay.

Safety and Handling

O,O-dimethyl phosphorothioate is an organophosphorus compound and should be handled with appropriate safety precautions. It is considered toxic if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[5] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area or under a fume hood.[5] In case of exposure, follow standard first-aid procedures and seek medical attention.[1]

Conclusion

O,O-dimethyl phosphorothioate is a chemically and biologically significant molecule. Its properties as a metabolite of common pesticides and its mechanism of action as an acetylcholinesterase inhibitor make it an important subject of study for toxicologists, environmental scientists, and drug development professionals. This guide has summarized the key technical information available, providing a foundation for further research and application. Further studies are warranted to fully elucidate its physical properties, refine synthetic protocols, and detail its specific metabolic pathways in various organisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 3. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. O,O-Dimethyl Hydrogen Phosphorothioate | CAS#:1112-38-5 | Chemsrc [chemsrc.com]

- 6. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 7. Vibrational analysis of phosphorothioate DNA: II. The POS group in the model compound dimethyl phosphorothioate [(CH3O)2(POS)]- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride - Google Patents [patents.google.com]

- 11. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CAS 1112-38-5: 0,0-Dimethyl Thiophosphate | CymitQuimica [cymitquimica.com]

isomers of dimethyl phosphorothioate and their properties

An In-depth Technical Guide to the Isomers of Dimethyl Phosphorothioate (B77711)

Introduction

Dimethyl phosphorothioate exists in two primary isomeric forms: O,O-dimethyl phosphorothioate and O,S-dimethyl phosphorothioate. These isomers, while structurally similar, exhibit significant differences in their chemical, physical, and toxicological properties. They are of considerable interest to researchers and drug development professionals, particularly due to their prevalence as impurities in commercial organophosphorus insecticides and their varying biological activities.[1] O,O-dimethyl phosphorothioate is also a known metabolite of organophosphate pesticides like dimethoate (B1670662) and phosmet, making it a key biomarker for assessing pesticide exposure. This guide provides a comprehensive overview of the synthesis, properties, and analysis of these isomers, with a focus on their distinct characteristics.

The Isomers: Structures and Nomenclature

The two principal isomers arise from the different placement of the sulfur and oxygen atoms around the central phosphorus atom.

-

O,O-dimethyl phosphorothioate: In this thione isomer, the sulfur atom is double-bonded to the phosphorus (P=S), and both methyl groups are attached via oxygen atoms.

-

O,S-dimethyl phosphorothioate: In this thiolate isomer, the oxygen atom is double-bonded to the phosphorus (P=O), with one methyl group attached via an oxygen atom and the other via a sulfur atom.

Synthesis of Isomers

The synthesis of each isomer requires specific strategic approaches to ensure the desired connectivity of the atoms.

Synthesis of O,O-dimethyl phosphorothioate

The O,O-dimethyl isomer can be prepared through a multi-step process starting from phosphorus trichloride (B1173362) (PCl₃).

-

Step 1: Formation of Trimethyl Phosphite (B83602): Phosphorus trichloride is reacted with anhydrous methanol (B129727) in the presence of a solvent like benzene (B151609) and an acid-binding agent such as triethylamine.

-

Step 2: Generation of O,O-dimethyl phosphorus monochloride: The resulting trimethyl phosphite is then reacted with phosphorus trichloride.

-

Step 3: Sulfurization: Sulfur is added to the O,O-dimethyl phosphorus monochloride to yield O,O-dimethylphosphoryl thiochloride.

-

Step 4: Ammonolysis: The final product, O,O-dimethyl phosphorothioate, is generated by reacting the thiochloride intermediate with ammonia (B1221849) water.

A similar patented process describes reacting thiophosphoryl chloride (PSCl₃) with methanol to form O-methyl phosphorodichloridothioate, which is then reacted with methyl lye to produce O,O-dimethyl phosphorochloridothioate.

Synthesis of O,S-dimethyl phosphorothioate

The O,S-isomer is often synthesized via the isomerization of the O,O-dimethyl isomer. This can be achieved through a dealkylation-alkylation process.[1] Commercial production can also involve the isomerization of O,O-dimethyl phosphoramidothioate in the presence of a catalyst like dimethyl sulfate (B86663) at controlled temperatures (35°C to 45°C).

Physicochemical and Spectroscopic Properties

The distinct structural arrangements of the isomers lead to different physical and spectroscopic characteristics, which are crucial for their identification and separation.

| Property | O,O-dimethyl phosphorothioate | O,S-dimethyl phosphorothioate | Reference(s) |

| Molecular Formula | C₂H₇O₃PS | C₂H₇O₃PS | [2] |

| Molecular Weight | 142.12 g/mol | 141.11 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | - | [3] |

| ³¹P NMR Shift | ~68-70 ppm (relative standard) | ~28-30 ppm (shifted ~40 ppm upfield) | [1] |

Table 1: Comparative Properties of Dimethyl Phosphorothioate Isomers.

Experimental Protocols

Characterization by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a definitive technique for distinguishing between the thione and thiolate isomers due to their significantly different chemical shifts.

-

Sample Preparation: Dissolve a known quantity of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a phosphorus probe.

-

Data Acquisition: Acquire the ³¹P NMR spectrum with appropriate parameters (e.g., pulse width, relaxation delay). 85% H₃PO₄ is typically used as an external standard.

-

Analysis: The O,S-isomer (thiolate) is consistently observed to be shifted approximately 40 ppm upfield relative to the O,O-isomer (thione).[1]

Separation by Reverse-Phase High-Performance Liquid Chromatography (RPHPLC)

RPHPLC is an effective method for separating the two isomers.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water is effective for separation.[1] For more complex separations, such as with phosphorothioate oligonucleotides, an ion-pairing agent like tributylamine (B1682462) (TBuAA) in an acetonitrile/water mobile phase can be used.[4]

-

Detection: UV detection is commonly employed. For enhanced specificity and identification, mass spectrometry (MS) can be coupled with the HPLC system.[4]

-

Elution Profile: The O,S-isomer is generally less retained and elutes before the O,O-isomer in methanol-water mixtures.[1]

Analysis by Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS)

For complex mixtures, such as in modified oligonucleotides for gene therapy, advanced techniques are required to separate constitutional isomers and stereoisomers.

-

Methodology: This innovative method combines endonuclease digestion of the larger molecule (e.g., sgRNA) with ion pairing reversed-phase liquid chromatography coupled to cyclic ion mobility mass spectrometry (IPRP-LC/cIMS).[5][6]

-

Separation Principle: The technique separates isomers based not only on their retention time and mass-to-charge ratio but also on their shape and size through ion mobility.[5][7]

-

Quantification: A two-step method is used where ion abundance is extracted first from the LC/MS chromatogram and then from the LC/cIMS two-dimensional mobiligram, allowing for accurate quantification of each isomer.[5][6]

Toxicological Properties and Biological Activity

The most significant difference between the isomers lies in their toxicity, primarily driven by their potency as cholinesterase inhibitors.

| Isomer | Anticholinesterase Potency (Rat Brain) | Toxicological Notes | Reference(s) |

| O,O-dimethyl phosphorothioate | Low | Parent compound, often less toxic. | [1] |

| O,S-dimethyl phosphorothioate | High (kᵢ values ~1000-fold lower than the O,O-isomer) | Significantly more potent inhibitor. Isomerization can dramatically increase toxicity. | [1] |

| O,O,S-Trimethyl phosphorothioate | High | A common, highly toxic impurity in organophosphorus insecticides. Causes delayed mortality in rats at doses as low as 15 mg/kg.[8] | [8] |

Table 2: Comparative Toxicity of Dimethyl Phosphorothioate Isomers and a Related Impurity.

The primary mechanism of acute toxicity for these organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in neurotoxic effects.

Conclusion

The isomers of dimethyl phosphorothioate, particularly the O,O- and O,S- forms, provide a clear example of how subtle structural changes can lead to profound differences in chemical and biological properties. The significantly higher toxicity of the O,S-isomer highlights the critical importance of isomeric purity in commercial products, especially in the agrochemical and pharmaceutical industries. Accurate identification and quantification, achieved through robust analytical methods like ³¹P NMR and advanced LC-MS techniques, are essential for ensuring the safety and efficacy of products containing phosphorothioate moieties. For researchers in drug development, understanding the structure-activity relationship of these isomers is crucial, especially in the context of designing phosphorothioate oligonucleotides where chirality and isomeric composition can impact therapeutic outcomes and toxicological profiles.[9][10]

References

- 1. Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O,S-Dimethyl hydrogen phosphorothioate | C2H6O3PS- | CID 23413258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1112-38-5: 0,0-Dimethyl Thiophosphate | CymitQuimica [cymitquimica.com]

- 4. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Role of Dimethyl Phosphorothioate as a Pesticide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) pesticides are a major class of insecticides used globally in agriculture and public health.[1] While effective, their use raises concerns due to potential toxicity to non-target organisms, including humans.[1] Following exposure, OP pesticides are rapidly metabolized in the body.[2] Dimethyl phosphorothioate (B77711) (DMTP) is a key metabolite of several widely used organophosphate pesticides, including malathion (B1675926) and dimethoate.[3] As such, DMTP serves as a crucial biomarker for assessing human exposure to these compounds.[3] This technical guide provides an in-depth overview of the formation, analysis, and toxicological significance of dimethyl phosphorothioate.

Metabolic Formation of Dimethyl Phosphorothioate

The biotransformation of organophosphate pesticides is a complex process primarily occurring in the liver.[2] Thiono-organophosphates, which contain a phosphorus-sulfur double bond (P=S), undergo metabolic activation and detoxification reactions mediated by cytochrome P450 (CYP) enzymes.[4]

The formation of dimethyl phosphorothioate from parent pesticides like malathion involves several key pathways:

-

Oxidative Desulfuration: This is an activation pathway where CYP enzymes replace the sulfur atom with an oxygen atom, converting the parent pesticide into its more toxic oxon analog (e.g., malathion to malaoxon).[5]

Metabolic pathways of a parent organophosphate pesticide leading to DMTP.

Analytical Methodologies for DMP Detection

Accurate and sensitive analytical methods are essential for the quantification of dimethyl phosphorothioate in biological and environmental matrices. The most common biological matrix for assessing exposure is urine.[7] Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the gold standards for this purpose.[8]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples [7][9]

This protocol is a common and effective method for extracting dialkyl phosphates from urine.[7]

-

Objective: To isolate and concentrate DMP and other dialkyl phosphates from the urine matrix.

-

Materials:

-

Urine sample (e.g., 1-2 mL)

-

Internal standard solution (e.g., Dibutyl phosphate (B84403) - DBP)[10]

-

Diethyl ether and ethyl acetate (B1210297) (extraction solvents)[9]

-

Magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) (salting-out agents)[9]

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Pipette a known volume of urine into a centrifuge tube.

-

Spike the sample with an internal standard to correct for matrix effects and extraction efficiency.

-

Add the extraction solvents (e.g., a mixture of diethyl ether and ethyl acetate).[9]

-

Add MgSO₄ and NaCl to facilitate phase separation.[9]

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [10]

-

Objective: To separate, identify, and quantify DMP in the prepared extract.

-

Instrumentation:

-

Typical Conditions:

-

Chromatographic Column: A reverse-phase C18 column (e.g., Inertsil ODS3) is commonly used.[10]

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with a small amount of formic acid and methanol (B129727) or acetonitrile).

-

Ionization Mode: Negative electrospray ionization (ESI-) is typically employed for dialkyl phosphates.[9]

-

MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode.[10] This involves selecting the precursor ion (the molecular ion of DMP) and then monitoring for specific product ions that are formed after fragmentation in the mass spectrometer. This provides high selectivity and sensitivity.

-

Analytical workflow for the determination of DMTP in urine.

Quantitative Data on DMP Occurrence

The presence of dimethyl phosphorothioate in human urine is a direct indicator of exposure to its parent organophosphate pesticides. Levels can vary significantly depending on factors such as occupation, diet, and proximity to agricultural areas.

| Matrix | Analyte | Concentration Range (ng/mL or µg/L) | Parent Pesticide(s) | Geographical Location | Reference |

| Human Urine | Dimethylthiophosphate (DMTP) | Median up to 0.78 nmol/mg creatinine | Azinphos-methyl | Not Specified | [11] |

| Human Urine | Six Dialkyl Phosphates (including DMTP) | LOQ: 2 µg/L | Various Organophosphates | Not Specified | [10] |

| Human Urine | Six Dialkyl Phosphates (including DMTP) | LOQ: 0.50 ng/mL | Various Organophosphates | Not Specified | [9] |

| Human Urine | Six Dialkyl Phosphates (including DMTP) | LOD: 0.0201 - 0.0697 ng/mL | Various Organophosphates | Not Specified | [7] |

| Human Urine | O,S-Dimethyl Hydrogen Phosphorothioate (O,S-DMPT) | LOQ: 0.02 ppm | Methamidophos (B33315) | Not Specified | [12][13] |

| Human Hair | Dimethylthiophosphate (DMTP) | LOD: 0.02 - 0.10 ng/mg | Various Organophosphates | Not Specified | [14] |

LOQ: Limit of Quantification, LOD: Limit of Detection

Toxicological Significance of DMP

While dimethyl phosphorothioate itself is considered to have low toxicity, its presence is a surrogate for exposure to the parent organophosphate pesticides, which are potent neurotoxins.[15] The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[16][17]

Mechanism of Action: Acetylcholinesterase Inhibition

-

Normal Synaptic Transmission: The neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a nerve signal. AChE then rapidly hydrolyzes ACh into acetate and choline, terminating the signal.

-

Organophosphate Inhibition: The active oxon metabolites of organophosphate pesticides bind to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme.[18] This inactivation of AChE is effectively irreversible.[17]

-

Cholinergic Crisis: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of cholinergic receptors.[16][19] This overstimulation results in a range of symptoms known as a cholinergic crisis, which can include muscle weakness, paralysis, respiratory failure, and in severe cases, death.[19][20]

Signaling pathway of acetylcholinesterase (AChE) inhibition by organophosphates.

Toxicity of Parent Organophosphates

The following table provides acute oral LD50 values for common parent organophosphates that metabolize to dimethyl phosphorothioate, illustrating their high toxicity.

| Pesticide | Acute Oral LD50 (rats, mg/kg) |

| Malathion | 885 - 2800 |

| Dimethoate | 235 - 600 |

| Methyl Parathion | 6 - 25 |

| Fenitrothion | 250 - 800 |

Data compiled from various toxicological sources.

Conclusion

Dimethyl phosphorothioate is a metabolite of significant interest in the fields of toxicology, environmental science, and public health. Its detection and quantification in biological samples provide a reliable measure of human exposure to a range of widely used organophosphate pesticides. While DMTP itself is not highly toxic, its presence indicates exposure to parent compounds that can cause severe neurotoxicity through the inhibition of acetylcholinesterase. Understanding the metabolic pathways, analytical methodologies, and toxicological implications of DMTP is crucial for assessing health risks, developing regulatory guidelines, and ensuring the safe use of organophosphate pesticides.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Malathion Technical Fact Sheet [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a novel methodology for determination of dialkyl phosphates in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Analysis of O,S-dimethyl hydrogen phosphorothioate in urine, a specific biomarker for methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: a biomarker of chronic exposure to organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dimethylphosphorothioates. Reaction with malathion and effect on malathion toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis and Characterization of O,S-Dimethyl Phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of O,S-dimethyl phosphorothioate (B77711), a molecule of interest in various chemical and biological research areas, including drug development. This document details the synthetic pathways, experimental protocols, and analytical characterization of this organophosphorus compound.

Synthesis of O,S-Dimethyl Phosphorothioate

The primary route for the synthesis of O,S-dimethyl phosphorothioate is through the isomerization of its corresponding O,O-dimethyl phosphorothioate isomer. This process typically involves a dealkylation-alkylation reaction sequence or a catalyzed thermal rearrangement.

Isomerization of O,O-Dimethyl Phosphorothioate Compounds

A common method for preparing O,S-dimethyl phosphorothioates involves the isomerization of O,O-dimethyl phosphorothioate precursors. This conversion can be achieved through a stepwise dealkylation-alkylation process, with reported yields in the range of 58-76%. The isomerization can also be catalyzed by reagents such as the dimethyl ester of sulfuric acid or a methyl ester of an organic sulfonic acid, with reactions occurring at temperatures between 20°C and 100°C.[1]

A patented process describes the isomerization of O,O-dimethyl phosphoramidothioate in the presence of a catalyst at a temperature of approximately 35°C to 45°C. The reaction time for this isomerization can range from 1 to 7 hours.[1]

Reaction Scheme for the Isomerization of a Generic O,O-Dimethyl Phosphorothioate:

References

An In-depth Technical Guide to the Biochemical Pathways Involving Dimethyl Phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phosphorothioate (B77711) (DMPT) is a key metabolite of numerous organophosphate (OP) pesticides. As a biomarker for OP exposure, understanding its formation, subsequent metabolic fate, and potential interactions with cellular pathways is critical for toxicology, drug development, and human health risk assessment. This technical guide provides a comprehensive overview of the biochemical pathways involving DMPT, from its generation from parent OP compounds to its potential downstream effects. This document details the enzymatic processes, presents quantitative data, outlines experimental methodologies, and visualizes the involved pathways.

Formation of Dimethyl Phosphorothioate: Metabolism of Parent Organophosphates

DMPT is not typically an active ingredient in commercial products but is rather a product of the metabolism of OP pesticides containing a dimethyl phosphorothioate moiety. The biotransformation of these parent compounds is a complex process primarily occurring in the liver, involving both activation and detoxification pathways.

Phase I Metabolism: The Role of Cytochrome P450s

The initial metabolism of phosphorothioate OP pesticides is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. These reactions can lead to either bioactivation (oxidative desulfuration) or detoxification (dearylation).

-

Oxidative Desulfuration (Bioactivation): This process involves the conversion of the P=S (thion) group to a P=O (oxon) group, resulting in a much more potent inhibitor of acetylcholinesterase (AChE).[1][2]

-

Dearylation (Detoxification): This pathway involves the cleavage of the ester bond linking the phosphate (B84403) group to the aromatic leaving group, leading to the formation of DMPT and a corresponding phenol (B47542) derivative.[3]

Several human CYP isoforms have been identified as key players in the metabolism of parent OPs that produce DMPT. These include CYP2B6, CYP2C19, CYP1A2, and CYP3A4.[3][4][5] The balance between the activation and detoxification pathways is a crucial determinant of the overall toxicity of the parent OP.

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, or for the parent compound itself, conjugation reactions can occur, primarily with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). This process generally leads to the formation of more water-soluble and readily excretable products.

Biochemical Pathways Directly Involving Dimethyl Phosphorothioate

Once formed, DMPT is a relatively stable metabolite that can be excreted in the urine.[6] However, it can also be a substrate for further, albeit limited, biochemical transformations and may interact with cellular components.

Excretion

DMPT is a major urinary metabolite of many OP pesticides and is often used as a biomarker of exposure.[6] Its excretion can be biphasic, with a fast initial rate followed by a slower elimination phase.[6]

Potential for Further Metabolism

While primarily an end-product destined for excretion, there is some evidence to suggest that dialkylphosphorothioates like DMPT can be further metabolized, although this is not considered a major pathway.

Interaction with Cellular Signaling Pathways: The Nrf2 Pathway

Recent research has suggested a potential link between OP pesticide metabolites and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress. While direct evidence for DMPT activating this pathway is still emerging, the structural similarities to known Nrf2 activators and the oxidative stress often associated with OP exposure suggest a plausible interaction.

The canonical activation of the Nrf2 pathway involves the dissociation of Nrf2 from its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). Electrophiles and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of parent organophosphates leading to DMPT formation and the properties of DMPT itself.

| Parent Compound | CYP Isoform | Km (µM) | Vmax (nmol/min/nmol P450) | Metabolic Reaction | Reference |

| Methyl Parathion (B1678463) | CYP2B6 | 1.25 | 9.78 | Desulfuration (Activation) | [3][4] |

| Methyl Parathion | CYP2C19 | 1.03 | 4.67 | Desulfuration (Activation) | [3][4] |

| Methyl Parathion | CYP1A2 | 1.96 | 5.14 | Desulfuration (Activation) | [3][4] |

| Methyl Parathion | CYP1A2 | 16.8 | 1.38 | Dearylation (Detoxification) | [3][4] |

| Methyl Parathion | CYP3A4 | 104 | 5.15 | Dearylation (Detoxification) | [3][4] |

| Diazinon (B1670403) | CYP1A1 | 3.05 | 2.35 | Desulfuration (Activation) | [3][4] |

| Diazinon | CYP2C19 | 7.74 | 4.14 | Desulfuration (Activation) | [3][4] |

| Diazinon | CYP2B6 | 14.83 | 5.44 | Desulfuration (Activation) | [3][4] |

| Diazinon | CYP2C19 | 5.04 | 5.58 | Dearylation (Detoxification) | [3][4] |

| Parameter | Value | Conditions | Reference |

| Urinary Excretion Half-Time (fast phase) | 7.5 - 15.4 h | Urine concentration > 100 nmol/mg creatinine | [6] |

| Urinary Excretion Half-Time (slow phase) | 34.7 - 55.4 h | Urine concentration 52-95 nmol/mg creatinine | [6] |

| Serum Elimination Half-Time (initial phase) | 4.1 - 4.7 h | Following malathion (B1675926) poisoning | [6] |

| Serum Elimination Half-Time (slow phase) | 53.3 - 69.3 days | Following malathion poisoning | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DMPT and its related biochemical pathways.

In Vitro Metabolism of Organophosphates Using Liver Microsomes

This protocol is adapted from studies investigating the CYP-mediated metabolism of OP pesticides.[7][8]

Objective: To determine the kinetic parameters (Km and Vmax) of OP pesticide metabolism by liver microsomes.

Materials:

-

Liver microsomes (human or other species)

-

Parent organophosphate compound

-

HEPES buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard for LC-MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl2, and liver microsomes in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the parent organophosphate compound at various concentrations.

-

Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes, within the linear range of the reaction).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of DMPT and other metabolites.

-

Calculate the reaction velocity at each substrate concentration and determine Km and Vmax using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

Quantification of Dimethyl Phosphorothioate in Urine by GC-MS

This protocol is based on established methods for the analysis of dialkyl phosphate metabolites in urine.[9][10][11]

Objective: To quantify the concentration of DMPT in urine samples.

Materials:

-

Urine samples

-

Internal standard (e.g., deuterated DMPT)

-

Pentafluorobenzyl bromide (PFBBr) derivatizing agent

-

Organic solvent for extraction (e.g., hexane, diethyl ether)

-

Sodium sulfate (B86663) (for drying)

-

GC-MS system with a suitable column

Procedure:

-

Thaw and vortex urine samples.

-

To a known volume of urine, add the internal standard.

-

Adjust the pH of the urine sample as required by the specific protocol.

-

Perform a liquid-liquid extraction with an appropriate organic solvent.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to a small volume under a stream of nitrogen.

-

Add the derivatizing agent (PFBBr) and a catalyst (if necessary) and incubate at an elevated temperature (e.g., 60-75°C) to form the pentafluorobenzyl ester of DMPT.

-

After derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

Inject the sample into the GC-MS system. The derivatized DMPT will be separated on the GC column and detected by the mass spectrometer.

-

Quantify the DMPT concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of DMPT.

Nrf2 Reporter Assay

This protocol describes a cell-based assay to screen for compounds that activate the Nrf2 signaling pathway.[12][13][14][15]

Objective: To determine if DMPT can activate the Nrf2 signaling pathway.

Materials:

-

A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-luciferase).

-

Cell culture medium and supplements.

-

DMPT (test compound).

-

Known Nrf2 activator as a positive control (e.g., sulforaphane).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of DMPT and the positive control in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity for each concentration of DMPT relative to the vehicle control. An increase in luciferase activity indicates activation of the Nrf2 pathway.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathways of parent organophosphates leading to DMPT.

Caption: Workflow for in vitro metabolism assay using liver microsomes.

Caption: Postulated activation of the Nrf2 signaling pathway by DMPT.

References

- 1. Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione S-transferases Assay (GST) [sciencellonline.com]

- 3. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human hepatic cytochrome P450-specific metabolism of the organophosphorus pesticides methyl parathion and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethylphosphorus metabolites in serum and urine of persons poisoned by malathion or thiometon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Revised method for routine determination of urinary dialkyl phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. Nrf2 luciferase reporter assay. [bio-protocol.org]

- 15. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Toxicological Assessment of O,O-dimethyl phosphorothioate and O,S-dimethyl phosphorothioate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the comparative toxicity of two isomeric organophosphorus compounds: O,O-dimethyl phosphorothioate (B77711) and O,S-dimethyl phosphorothioate. Organophosphorus compounds are a significant class of molecules with widespread applications, including as pesticides and chemical warfare agents. Their toxicity is primarily attributed to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document synthesizes available data on the acute toxicity, mechanism of action, and relevant experimental methodologies for these two isomers, highlighting the substantially greater toxic potential of the O,S-dimethyl isomer. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and comparison.

Introduction

O,O-dimethyl phosphorothioate and O,S-dimethyl phosphorothioate are structural isomers that can occur as impurities in the manufacturing of certain organophosphate pesticides. While structurally similar, the positioning of the sulfur atom significantly influences their toxicological properties. The primary mechanism of toxicity for organophosphates is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. This guide delves into the nuances of toxicity between these two isomers, providing a critical resource for researchers in toxicology, pharmacology, and drug development.

Comparative Toxicity Data

Acute Toxicity

No definitive oral LD50 values for O,O-dimethyl phosphorothioate and O,S-dimethyl phosphorothioate in rats were found in the reviewed literature. However, data for a closely related compound, O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate (Sumithion), is available and provides a point of reference.

| Compound | Species | Route | LD50 Value | Citation |

| O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | Rat (male) | Oral | 250 mg/kg | |

| O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | Rat (female) | Oral | 310 mg/kg |

A study on the potentiation of malathion (B1675926) toxicity mentioned that certain "dimethylphosphorothioates" were not toxic to rats at oral doses up to 1 g/kg. However, the specific isomers tested were not identified, and this was in the context of their interaction with malathion, not their standalone acute toxicity.

Cholinesterase Inhibition

A critical study directly comparing the anticholinesterase properties of the two isomers revealed a profound difference in their potency.

| Isomer | Target | Inhibition Potency (k_i values) | Citation |

| O,S-dimethyl phosphorothioate | Rat Brain AChE | Approximately 1000-fold more potent than the O,O-isomer | |

| O,O-dimethyl phosphorothioate | Rat Brain AChE | Significantly less potent |

This substantial difference in enzyme inhibition strongly suggests that O,S-dimethyl phosphorothioate is significantly more toxic than O,O-dimethyl phosphorothioate . The higher inhibitory constant (k_i) indicates a much greater affinity for and/or rate of phosphorylation of the acetylcholinesterase enzyme.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for both isomers is the inhibition of acetylcholinesterase. This leads to the accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in a cholinergic crisis.

The difference in toxicity between the O,O- and O,S- isomers likely stems from differences in their metabolic activation and intrinsic reactivity. The O,O-isomer typically requires metabolic desulfuration to its more potent oxygen analog (oxon) to become a strong cholinesterase inhibitor. The O,S-isomer, however, may act as a more direct inhibitor or be more readily converted to a highly reactive species.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (General Protocol)

A standardized protocol, such as the OECD Test Guideline 423 for Acute Oral Toxicity, is typically employed.

Methodology:

-

Animal Selection: Healthy, young adult laboratory animals (e.g., Wistar or Sprague-Dawley rats) of a single sex are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. A range of dose levels is used to determine the dose that is lethal to 50% of the animals.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds on cholinesterase activity.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (from a source such as rat brain homogenate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate (e.g., acetylthiocholine (B1193921) iodide), and various concentrations of the test compounds (O,O- and O,S-dimethyl phosphorothioate).

-

Incubation: The enzyme is pre-incubated with the test compound for a specific period to allow for inhibition to occur.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction. AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

-

Colorimetric Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

-

Data Analysis: The rate of the reaction is determined, and the percentage of enzyme inhibition is calculated for each concentration of the test compound. The inhibition constant (k_i) can then be determined from this data.

Discussion and Conclusion

The available evidence strongly indicates that O,S-dimethyl phosphorothioate is a substantially more potent toxicant than its O,O-dimethyl isomer . This is primarily attributed to its significantly greater ability to inhibit acetylcholinesterase, a key enzyme in the nervous system. The approximately 1000-fold higher inhibition constant (k_i) for the O,S-isomer suggests a much higher risk of cholinergic toxicity upon exposure.

The lack of direct comparative LD50 data necessitates a degree of inference based on the potent in vitro data and information from structurally similar compounds. The oral LD50 values for Sumithion (250-310 mg/kg in rats) provide a general toxicological context for this class of dimethyl phosphorothioate compounds.

For researchers, scientists, and drug development professionals, the key takeaway is the critical importance of isomeric purity when dealing with organophosphorus compounds. The presence of even small amounts of the O,S-dimethyl isomer as an impurity in a preparation of O,O-dimethyl phosphorothioate could dramatically increase the overall toxicity of the mixture. This has significant implications for the safety assessment of pesticides and the development of any therapeutic agents based on a phosphorothioate scaffold.

Future research should focus on obtaining definitive acute toxicity data for both isomers and elucidating the specific metabolic pathways that contribute to the observed differences in their anticholinesterase activity. This will provide a more complete understanding of their toxicological profiles and aid in the development of more accurate risk assessments.

Navigating the Chemical Landscape of Dimethyl Phosphorothioate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of dimethyl phosphorothioate (B77711). While specific quantitative data for this compound is limited in publicly available literature, this document consolidates known qualitative information, data from analogous compounds, and standardized experimental protocols to empower researchers in their handling and analysis of this molecule.

Solubility Profile

Dimethyl phosphorothioate is a polar organophosphorus compound. Its solubility is dictated by the polarity of the solvent and the potential for hydrogen bonding. Generally, it exhibits good solubility in polar organic solvents and limited solubility in water. A qualitative summary of its expected solubility in various common solvents is presented in Table 1.

Table 1: Qualitative Solubility of Dimethyl Phosphorothioate

| Solvent Class | Solvent | Expected Solubility | Notes |

| Polar Protic | Water | Limited | The presence of the P=S and P-O-C bonds allows for some interaction with water molecules, but the methyl groups limit extensive solvation. |

| Methanol | Soluble | ||

| Ethanol | Soluble | ||

| Polar Aprotic | Acetonitrile | Soluble | |

| Acetone | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong solvent for many polar and non-polar compounds. | |

| Dichloromethane (DCM) | Soluble | ||

| Non-Polar | Hexane | Insoluble | |

| Toluene | Sparingly Soluble |

Stability Characteristics

The stability of dimethyl phosphorothioate is influenced by several factors, including pH, temperature, and exposure to light. The primary degradation pathway is hydrolysis of the P-O-C ester bonds.

Hydrolytic Stability

The hydrolysis of phosphorothioate esters is significantly affected by pH. In general, these compounds are more stable in neutral and slightly acidic conditions and are susceptible to hydrolysis under strongly acidic or alkaline conditions. The rate of hydrolysis increases with temperature. For analogous dialkyl phosphorothioates, hydrolysis can lead to the formation of the corresponding dialkyl phosphoric acid and methanol.

Thermal Stability

Thermal decomposition of dialkyl phosphorothioates can occur at elevated temperatures. The degradation pathway often involves isomerization from the thiono (P=S) to the thiolo (P=O) form, followed by decomposition to various products, which may include sulfur-containing organic compounds and phosphoric acid derivatives.

Photostability

Exposure to ultraviolet (UV) radiation can induce photodegradation of organophosphorus compounds. The specific degradation products will depend on the wavelength of light and the presence of other reactive species in the environment.

A summary of the expected stability of dimethyl phosphorothioate under different stress conditions is provided in Table 2.

Table 2: Stability Profile of Dimethyl Phosphorothioate under Various Conditions

| Condition | Expected Stability | Primary Degradation Pathway |

| Acidic (pH < 4) | Unstable, particularly at elevated temperatures. | Hydrolysis |

| Neutral (pH 6-8) | Relatively stable at ambient temperature. | Slow Hydrolysis |

| Alkaline (pH > 9) | Unstable, with the rate of degradation increasing with pH. | Hydrolysis |

| Elevated Temp. | Prone to decomposition, with the rate dependent on the temperature and presence of other reagents. | Thermal Decomposition |

| UV Light | Susceptible to photodegradation. | Photodegradation |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data on the solubility and stability of dimethyl phosphorothioate. The following sections outline recommended methodologies based on established international guidelines.

Determination of Aqueous Solubility (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, provides two primary methods for determining water solubility: the flask method and the column elution method.

This method is suitable for substances with a solubility of ≥ 10⁻² g/L.

-

Preparation of Test Solution: Add an excess amount of dimethyl phosphorothioate to a flask containing purified water (e.g., deionized or distilled).

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 °C or 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the mixture to stand to permit phase separation. If necessary, centrifuge the sample to remove undissolved material.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous phase.

-

Analysis: Determine the concentration of dimethyl phosphorothioate in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

Calculation: Express the solubility in units of mass per volume (e.g., g/L or mg/mL).

This method is suitable for substances with a solubility of < 10⁻² g/L.

-

Column Preparation: A micro-column is packed with an inert support material (e.g., glass wool) and coated with an excess of dimethyl phosphorothioate.

-

Elution: Purified water is passed through the column at a slow, constant flow rate.

-

Fraction Collection: Eluate fractions are collected at regular intervals.

-

Analysis: The concentration of dimethyl phosphorothioate in each fraction is determined using a sensitive and validated analytical method.

-

Equilibrium Determination: Continue elution until the concentration of the analyte in the eluate reaches a plateau, indicating that saturation has been achieved.

-

Calculation: The solubility is calculated from the plateau concentration.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of O,O-dimethyl phosphorothioate in Soil

Introduction

O,O-dimethyl phosphorothioate (B77711) is a metabolite of several organophosphate pesticides and can be found in soil as a result of their degradation. Monitoring its concentration in soil is crucial for environmental assessment and ensuring food safety. This document provides detailed application notes and protocols for the analytical determination of O,O-dimethyl phosphorothioate in soil, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methods described herein utilize modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with effective sample preparation methods.

Overview of Analytical Workflow

The reliable determination of O,O-dimethyl phosphorothioate in a complex matrix like soil involves a multi-step process. This process begins with representative soil sampling, followed by meticulous sample preparation to extract the analyte and remove interfering substances. The prepared sample is then subjected to instrumental analysis for separation, identification, and quantification.

Caption: Experimental workflow for O,O-dimethyl phosphorothioate analysis in soil.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific soil matrix, instrument sensitivity, and laboratory conditions.

| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Organophosphorus Pesticides | DLLME-GC-FPD | 200 - 500 pg/g | Not Specified | 86.7 - 108.0 | 2.0 - 7.1 | [1] |

| 25 Fungicides and Insecticides | GC-NPD / GC-MS | 0.1 - 10.4 µg/kg | Not Specified | 68.5 - 112.1 | 1.8 - 6.2 | [2] |

| 218 Pesticides | QuEChERS-LC-MS/MS & GC-MS/MS | 0.024 - 6.25 ng/g | <50 ng/g | Not Specified | Not Specified | |

| O,S-dimethyl hydrogen phosphorothioate (in urine) | GC-PFPD | 0.004 ppm | 0.02 ppm | 108 ± 12 | Not Specified | [3] |

Experimental Protocols

Protocol 1: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.

4.1.1. Sample Preparation and Extraction

-

Sample Pre-treatment: Air-dry the soil sample at room temperature, then pulverize and pass it through a 2 mm sieve to ensure homogeneity.

-

Weighing and Hydration: Weigh 10 g of the pre-treated soil into a 50 mL centrifuge tube. If the soil is very dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.

-

Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube. Cap the tube and shake it vigorously for 5 minutes using a mechanical shaker.

-

Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

4.1.2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

-

Supernatant Transfer: Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

-

Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.

-

Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumental Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size) is commonly used.

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) operated in negative electrospray ionization (ESI) mode is suitable for the detection of O,O-dimethyl phosphorothioate.

-

Detection: Monitor the specific precursor-to-product ion transitions for O,O-dimethyl phosphorothioate for quantification and confirmation.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) and GC-MS Analysis

DLLME is a rapid and efficient microextraction technique that requires a small volume of organic solvent.[1]

4.2.1. Sample Preparation and Initial Extraction

-

Sample Pre-treatment: Air-dry the soil sample at room temperature, pulverize, and pass it through a 250 µm sieve.[1]

-

Initial Extraction: Weigh 1.0 g of the sieved soil into a 50 mL centrifuge tube. Add 5.0 mL of acetonitrile and shake for 30 minutes on a mechanical shaker.[1]

-

Centrifugation: Centrifuge at 3500 rpm for 5 minutes.[1]

-

Filtration: Filter the supernatant through a 0.45 µm membrane filter.[1]

4.2.2. DLLME Procedure

-

Prepare Aqueous Phase: Place 5.0 mL of deionized water into a 10 mL screw-cap glass centrifuge tube with a conical bottom.[1]

-

Prepare Extraction Mixture: In a separate vial, mix 1.0 mL of the acetonitrile extract (disperser solvent) with 20 µL of a suitable extraction solvent (e.g., chlorobenzene).[1]

-

Injection: Rapidly inject the extraction mixture into the centrifuge tube containing the deionized water using a syringe.[1] A cloudy solution will form.

-

Centrifugation: Centrifuge the tube to separate the phases. The small volume of the extraction solvent containing the analyte will sediment at the bottom of the conical tube.

-

Collection: Carefully collect the sedimented phase using a microsyringe.

4.2.3. GC-MS Instrumental Analysis

-

GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS or equivalent).

-

Injection: Inject a small volume (e.g., 1-2 µL) of the collected extract into the GC inlet in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp to separate the analytes.

-

Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

-

Detection: Monitor characteristic ions of O,O-dimethyl phosphorothioate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[2]

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical progression of steps, each with a specific purpose, leading to the final quantitative result.

Caption: Logical flow of the analytical method for soil analysis.

Conclusion

The protocols detailed in this document provide robust and sensitive methods for the determination of O,O-dimethyl phosphorothioate in soil. The choice between QuEChERS-LC-MS/MS and DLLME-GC-MS will depend on the specific laboratory capabilities, desired sample throughput, and the required sensitivity. Proper validation of the chosen method in the specific soil type of interest is essential to ensure accurate and reliable results.

References

- 1. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of O,S-dimethyl hydrogen phosphorothioate in urine, a specific biomarker for methamidophos - PubMed [pubmed.ncbi.nlm.nih.gov]

sample preparation for dimethyl phosphorothioate analysis in food matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phosphorothioate (B77711) (DMTP) is a metabolite of several organophosphate pesticides, such as parathion-methyl. Its presence in food can indicate the use of these pesticides and is a concern for food safety. This application note provides a detailed protocol for the sample preparation and analysis of DMTP in various food matrices, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This method is recognized for its simplicity, speed, and effectiveness in multiresidue pesticide analysis in food.[1][2][3][4]

Principle

The QuEChERS method involves an initial extraction of the analyte from the homogenized food sample using acetonitrile (B52724), followed by a liquid-liquid partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup to remove interfering matrix components before instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6]

Experimental Protocols

This section details the materials required and the step-by-step procedure for the QuEChERS method adapted for the analysis of dimethyl phosphorothioate in food matrices.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC or pesticide residue grade), Acetic Acid (glacial).

-

Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate. Pre-packaged QuEChERS extraction salt packets are recommended for convenience and consistency.[6]

-

dSPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate. Pre-packaged dSPE tubes are recommended.

-

Internal Standard: Triphenylphosphate (TPP) or other suitable organophosphate compound not expected to be present in the sample.

-

Equipment: High-speed homogenizer/blender, centrifuge (capable of >3000 x g), vortex mixer, analytical balance, pipettes, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, nitrogen evaporator (optional).

Sample Preparation: QuEChERS Protocol

1. Sample Homogenization:

-

Weigh a representative portion of the food sample (e.g., 10-15 g of fruits, vegetables).

-

Homogenize the sample until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water to facilitate extraction.

2. Extraction:

-

Place 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile (containing 1% acetic acid, optional, to improve stability of some pesticides).

-

Add an appropriate internal standard.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL dSPE tube containing PSA, C18, and anhydrous MgSO₄. The choice of sorbents may be adjusted based on the matrix; for example, GCB (graphitized carbon black) can be added for samples with high pigment content.

-

Cap the tube and vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

-

Transfer the cleaned supernatant to a clean vial for analysis.

-

The extract can be directly analyzed by GC-MS or LC-MS/MS. For LC-MS/MS analysis, a dilution with water may be necessary to match the initial mobile phase conditions.[6]

Data Presentation

The following table summarizes typical performance data for the analysis of organophosphate pesticides, including compounds structurally related to dimethyl phosphorothioate, in various food matrices using QuEChERS and other methods. Specific data for dimethyl phosphorothioate may vary depending on the matrix and analytical instrumentation.

| Analyte Class | Food Matrix | Sample Preparation Method | Analytical Technique | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Organophosphates | Fruits and Vegetables | QuEChERS | GC-MS/LC-MS/MS | 80-120 | 0.01-0.05 | 0.05-0.1 | |

| Organophosphates | Rice | Multiresidue Extraction | GC-FPD | Not Specified | Not Specified | Not Specified | |

| Parathion-methyl | Açai | SPE | HPLC-DAD | Not Specified | Not Specified | 0.05-0.1 | [2] |

| Organophosphates | Various Foods | Acetonitrile Extraction & SPE | GC-ECD | 80-120 (for 80% of recoveries) | Not Specified | Not Specified | |

| Parathion | Strawberry | QuEChERS | GC/MS | ~85 | Not Specified | Not Specified | [3] |

| Acephate | Fruits | QuEChERS | LC-MS/MS | Not Specified | 0.01-0.05 | Not Specified |

Note: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are dependent on the specific analytical instrument and method parameters.[7][8][9][10] The values presented are typical ranges found in the literature for organophosphate pesticides.

Experimental Workflow

Caption: QuEChERS workflow for dimethyl phosphorothioate analysis.

References

- 1. ijesd.org [ijesd.org]

- 2. scielo.br [scielo.br]

- 3. seishin-syoji.co.jp [seishin-syoji.co.jp]

- 4. cfs.gov.hk [cfs.gov.hk]

- 5. selectscience.net [selectscience.net]

- 6. gcms.cz [gcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 10. researchgate.net [researchgate.net]

Application Note and Protocol for the Analysis of Dimethyl Phosphorothioate (DMTP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract